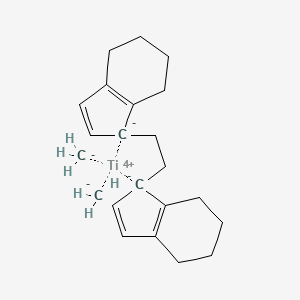
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is a chiral metallocene compound that has garnered significant interest in the field of organometallic chemistry. This compound is known for its unique structure, which includes a titanium center coordinated to two indenyl ligands that are bridged by an ethylene group. The chiral nature of this compound makes it particularly valuable in asymmetric catalysis and polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) typically involves the reaction of titanium tetrachloride with the corresponding chiral ligand precursor. The process can be summarized as follows:
Ligand Synthesis: The chiral ligand, (S,S)-ethylenebis-(4,5,6,7-tetrahydro-1-indenyl), is synthesized through a series of steps involving the reduction of indanone derivatives and subsequent coupling reactions.
Complex Formation: The chiral ligand is then reacted with titanium tetrachloride in the presence of a reducing agent, such as lithium aluminum hydride, to form the desired titanium complex.
Industrial Production Methods
While the laboratory-scale synthesis of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is well-documented, industrial production methods are less commonly reported. the principles remain similar, with a focus on optimizing reaction conditions and scaling up the process to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) species with different oxidation states.
Reduction: Reduction reactions can convert the titanium center to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the indenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of strong nucleophiles or electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while reduction reactions can produce lower-valent titanium complexes.
Scientific Research Applications
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) has a wide range of scientific research applications, including:
Asymmetric Catalysis: The chiral nature of the compound makes it an excellent catalyst for asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Polymerization: It is used as a catalyst in the polymerization of olefins, leading to the formation of stereoregular polymers with specific properties.
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique mechanical and chemical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) involves the coordination of the titanium center to substrates, facilitating various catalytic processes. The chiral environment provided by the indenyl ligands plays a crucial role in determining the stereochemistry of the products formed. The compound’s effectiveness in catalysis is attributed to its ability to stabilize transition states and intermediates, thereby lowering the activation energy of the reactions.
Comparison with Similar Compounds
Similar Compounds
- Dichlor[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
- (S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-difluoro-titanium(IV)
- Dibromo[(S,S)-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)
Uniqueness
(S,S)-Ethylenebis-(4,5,6,7-tetrahydro-1-indenyl)-dimethyltitanium(IV) is unique due to its specific chiral configuration and the presence of titanium as the central metal. This distinguishes it from similar zirconium-based compounds, which may exhibit different catalytic properties and reactivity. The titanium center in this compound provides distinct electronic and steric effects, making it particularly effective in certain catalytic applications.
Properties
IUPAC Name |
carbanide;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24.2CH3.Ti/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18;;;/h9-12H,1-8,13-14H2;2*1H3;/q-2;2*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIIRJBJAKDKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CCC2=C(C1)C=C[C-]2CC[C-]3C=CC4=C3CCCC4.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














